

Introduction: The Pyridine Scaffold and the Promise of 2,5-Dibromopyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dibromopyridin-3-ol

Cat. No.: B1389973

[Get Quote](#)

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.^[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.^[1] By functionalizing the pyridine ring with various substituents, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its biological activity.

This guide provides a comprehensive technical overview of a specific, highly functionalized pyridine derivative: **2,5-Dibromopyridin-3-ol**. While this compound is not as widely documented as some other pyridine derivatives, its structure suggests significant potential as a versatile building block for the synthesis of novel chemical entities. This document will delve into its molecular structure, predicted spectroscopic properties, plausible synthetic routes, and its potential applications in drug discovery, drawing upon established chemical principles and data from closely related analogues.

Molecular Structure and Physicochemical Properties

The structure of **2,5-Dibromopyridin-3-ol** is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a hydroxyl group at position 3. This arrangement of substituents creates a unique electronic and steric environment that dictates the molecule's reactivity and potential for forming intermolecular interactions.

Key Structural Features:

- Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring and influences the reactivity of the substituents.
- Bromine Substituents: The two bromine atoms are also electron-withdrawing via induction, further decreasing the electron density of the pyridine ring. They also serve as excellent leaving groups in nucleophilic aromatic substitution and participate in a wide range of palladium-catalyzed cross-coupling reactions.
- Hydroxyl Group: The hydroxyl group at the 3-position is an electron-donating group through resonance and an electron-withdrawing group via induction. This dual nature influences the acidity of the proton and the nucleophilicity of the oxygen.

Tautomerism: A Critical Consideration

Hydroxypyridines can exist in equilibrium with their pyridinone tautomers. In the case of **2,5-Dibromopyridin-3-ol**, it can exist in tautomeric equilibrium with 2,5-Dibromo-1,2-dihydropyridin-3-one. The position of this equilibrium is influenced by the solvent and the electronic nature of the other substituents on the ring. The pyridinone tautomer is significant in medicinal chemistry, as it can act as both a hydrogen bond donor and acceptor, mimicking the peptide bond.[2][3]

Predicted Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₃ Br ₂ NO	-
Molecular Weight	252.89 g/mol	-
CAS Number	Not available	-
Predicted pKa	~8.5 (for the hydroxyl proton)	Estimated
Predicted LogP	~1.8	Estimated

Spectroscopic Characterization (Predicted)

While experimental spectra for **2,5-Dibromopyridin-3-ol** are not readily available in the literature, its spectroscopic features can be reliably predicted based on the analysis of closely

related structures, such as 2-amino-3,5-dibromopyridine.[4][5]

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

- H4: This proton is expected to be a doublet, coupled to H6. Its chemical shift will be influenced by the adjacent hydroxyl and bromine substituents.
- H6: This proton is expected to be a doublet, coupled to H4. Its chemical shift will be influenced by the adjacent bromine atom and the ring nitrogen.
- OH: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons bearing bromine atoms expected at higher field and the carbon attached to the hydroxyl group at lower field.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit the following characteristic absorption bands:

- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
- C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.
- C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (^{79}Br and ^{81}Br). The fragmentation pattern would likely involve the loss of bromine and potentially the hydroxyl group.

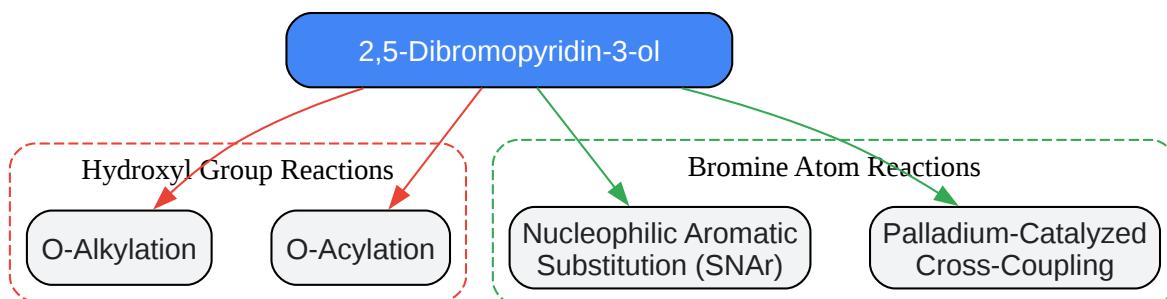
Synthesis and Reactivity

While a specific, optimized synthesis for **2,5-Dibromopyridin-3-ol** is not published, plausible synthetic routes can be designed based on established pyridine chemistry.

Proposed Synthetic Workflow:

A logical approach would be the diazotization of 2,5-dibromopyridin-3-amine, followed by hydrolysis of the diazonium salt. 2,5-Dibromopyridin-3-amine is a known compound (CAS 90902-84-4).[6][7]

[Click to download full resolution via product page](#)


Proposed synthesis of **2,5-Dibromopyridin-3-ol**.

Experimental Protocol: Diazotization and Hydrolysis (Hypothetical)

- **Diazotization:** Dissolve 2,5-dibromopyridin-3-amine in a cold aqueous solution of a strong acid (e.g., sulfuric acid).
- Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
- Stir the reaction mixture at low temperature for a specified period to ensure complete formation of the diazonium salt.
- **Hydrolysis:** Slowly warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the desired 3-hydroxypyridine derivative.
- **Work-up and Purification:** Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by chromatography or recrystallization.

Reactivity of 2,5-Dibromopyridin-3-ol:

This molecule offers multiple reaction sites for further chemical modification, making it a valuable synthetic intermediate.


[Click to download full resolution via product page](#)

Key reaction pathways for 2,5-Dibromopyridin-3-ol.

- Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to introduce a variety of substituents.
- Reactions at the Bromine Atoms:
 - Nucleophilic Aromatic Substitution (SNAr): The bromine at the 2-position is activated towards SNAr due to its proximity to the electron-withdrawing ring nitrogen.
 - Palladium-Catalyzed Cross-Coupling: Both bromine atoms can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. The differential reactivity of the two bromine atoms could potentially be exploited for selective functionalization.

Potential Applications in Drug Discovery

The structural features of **2,5-Dibromopyridin-3-ol** make it an attractive scaffold for the development of new therapeutic agents.

[Click to download full resolution via product page](#)

2,5-Dibromopyridin-3-ol as a scaffold for drug discovery.

- **Versatile Scaffold:** The three distinct points of functionalization (C2-Br, C5-Br, and C3-OH) allow for the generation of a large and diverse library of compounds through combinatorial chemistry.
- **Fragment-Based Drug Discovery (FBDD):** Its relatively small size and multiple points for vector-based elaboration make it an ideal fragment for FBDD campaigns.
- **Kinase Inhibitors:** The pyridinone tautomer can act as a hinge-binding motif, a common feature in many kinase inhibitors.^[3] By elaborating the scaffold with appropriate substituents, it is possible to design potent and selective kinase inhibitors for applications in oncology and inflammation.

- Other Therapeutic Areas: Substituted pyridines have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant effects.[3] Libraries derived from **2,5-Dibromopyridin-3-ol** could be screened against a variety of biological targets to identify novel therapeutic agents.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2,5-Dibromopyridin-3-ol** is not available, general precautions for handling brominated heterocyclic compounds should be followed, based on data for similar molecules like 2-amino-5-bromopyridin-3-ol.[8]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,5-Dibromopyridin-3-ol is a highly functionalized pyridine derivative with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a hydroxyl group and two bromine atoms at strategic positions on the pyridine ring provides multiple avenues for chemical modification. While direct experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on sound chemical principles and data from closely related analogues. For researchers and scientists in drug discovery, **2,5-Dibromopyridin-3-ol** represents an exciting and largely unexplored scaffold for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 90902-84-4 CAS MSDS (2,5-DIBROMO-3-AMINOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-amino-5-bromopyridin-3-ol 95% | CAS: 39903-01-0 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [Introduction: The Pyridine Scaffold and the Promise of 2,5-Dibromopyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1389973#2-5-dibromopyridin-3-ol-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com